DEANO (sodium)

Vascular biology Cell signaling NO release kinetics

Researchers requiring precise temporal control of nitric oxide (NO) delivery face a persistent challenge: slower donors (e.g., DETA NONOate, t½=20 h) create sustained NO exposure that obscures acute signaling readouts. DEANO (sodium) (CAS 92382-74-6) solves this with a pH-dependent first-order decomposition delivering a sharp NO bolus (t½=2 min at pH 7.4, 37°C). • Rapid, predictable NO release enables clean resolution of transient cGMP/PKG signaling cascades and repeated concentration-response vasorelaxation curves (pEC50 6.7) without receptor desensitization. • Short pulse allows biphasic cell-fate studies (protective vs. apoptotic) via precise dose titration, and serves as calibration standard for electrochemical NO sensors. • Supplied as white crystalline powder; sodium salt form (MW 155.13) offers superior aqueous solubility and handling vs. alternative salts.

Molecular Formula C4H10N3NaO2
Molecular Weight 155.13 g/mol
Cat. No. B12388995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDEANO (sodium)
Molecular FormulaC4H10N3NaO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESCCN(CC)[N+](=N[O-])[O-].[Na+]
InChIInChI=1S/C4H11N3O2.Na/c1-3-6(4-2)7(9)5-8;/h8H,3-4H2,1-2H3;/q;+1/p-1/b7-5-;
InChIKeyAITOFAVTGFDHHI-YJOCEBFMSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DEANO (Sodium) Overview


DEANO (sodium), also known as DEA NONOate or diethylamine NONOate sodium, is a secondary amine-based diazeniumdiolate that functions as a pure nitric oxide (NO) donor. In aqueous solution, it undergoes a spontaneous, pH-dependent, first-order decomposition to release NO with a half-life of 2 minutes at pH 7.4 and 37°C [1]. This rapid release profile categorizes DEANO among the shortest-acting NONOates available [2]. The compound is typically supplied as a white crystalline powder, with the sodium salt form (CAS 92382-74-6) offering improved handling and solubility characteristics compared to alternative salt forms .

Format
Sodium salt form supports aqueous handling and solubility
Release
Spontaneous pH-dependent decomposition releases NO rapidly
Use Context
May support acute signaling studies requiring transient NO pulses

Why DEANO Cannot Be Substituted


Within the diazeniumdiolate (NONOate) family, compounds differ solely by their amine substituent; however, this structural variation profoundly dictates the rate of spontaneous NO release at physiological pH [1]. Direct substitution of DEANO (t½ = 2 min) with a slower donor like DETA NONOate (t½ = 20 h) fundamentally changes the temporal NO concentration profile, potentially shifting the biological effect from an acute, transient signaling pulse to a sustained, chronic NO exposure [2]. Conversely, substituting DEANO with an even faster donor like PROLI NONOate (t½ = 1.8 s) may fail to generate a sufficient NO bolus [3]. Therefore, the half-life is not merely a specification but a critical experimental variable that directly determines whether the NO signal matches the timescale of the biological process under investigation.

Target Release Rate
Rapid, transient NO pulse
Slower Donor Risk
Sustained NO exposure may shift biological readout from acute signaling to chronic response
Target NO Bolus
Sufficient NO dose for robust signaling
Faster Donor Risk
Ultra-short half-life may fail to generate adequate NO bolus for detection

Quantitative Evidence Guide


Half-Life in Physiological Buffer

DEANO (DEA-NONOate) exhibits a half-life of 2 minutes at 37°C and pH 7.4 in 0.1 M phosphate buffer. This is 7.5-fold shorter than PAPA NONOate (15 min) , 19.5-fold shorter than Spermine NONOate (39 min) , and 600-fold shorter than DETA NONOate (20 h) . These differences dictate the selection of the appropriate NO donor based on the required duration of the NO pulse.

Half-life (t½)
Cross-study
DEANO 2 min
vs. PAPA NONOate 15 min, Spermine NONOate 39 min, DETA NONOate 20 h
Supports acute transient NO pulse studies
pH 7.4, 37°C, phosphate buffer
Vascular biology Cell signaling NO release kinetics

NO Release Stoichiometry

Contrary to the theoretical 2:1 NO:NONOate stoichiometry often assumed for diazeniumdiolates, DEANO releases approximately 1.5 moles of NO per mole of parent compound at physiological pH . In comparison, PAPA NONOate, Spermine NONOate, and DETA NONOate are consistently reported to liberate the full 2 moles of NO per mole of donor . This 25% reduction in NO yield for DEANO is a critical consideration for precise NO dose calculations.

NO Release Yield
Class-level
1.5 mol NO / mol DEANO
Requires compound-specific stoichiometry calibration
25% lower than typical NONOates (2 mol/mol)
Analytical chemistry NO quantification Stoichiometry

Potency for Elevating Intracellular cGMP

In bovine chromaffin cells, DEANO (DEA/NO) is the most potent NO donor tested for elevating intracellular cyclic GMP, with an EC50 of 0.38 ± 0.02 µM [1]. This is approximately 2.6-fold more potent than sodium nitroprusside (SNP; EC50 ~1.0 µM) and 21-fold more potent than Spermine NONOate (EC50 ~8.0 µM) in this assay [2]. This high potency is directly linked to its rapid rate of NO production.

cGMP EC50
Head-to-head
0.38 ± 0.02 µM
vs. Spermine NONOate 8.0 µM, SNP 1.0 µM
Supports high-efficiency cGMP signaling assay context
Bovine chromaffin cells
Cell biology Signal transduction cGMP assay

Vasorelaxant Potency in Resistance Arteries

In isolated rat small mesenteric arteries (resistance vessels), DEANO (3 nM–10 µM) evokes sustained relaxation with a pEC50 of 6.7 ± 0.2 [1]. This potency is comparable to that of Spermine NONOate in similar preparations, but the relaxation to DEANO is significantly faster in onset, consistent with its shorter half-life [2]. The relaxation is mediated by both cGMP-dependent and -independent (potassium channel) mechanisms [3].

Vasorelaxant pEC50
Cross-study
pEC50 6.7 ± 0.2
vs. Spermine NONOate ~6.5 (faster onset for DEANO)
Supports vascular reactivity assay context
Rat small mesenteric artery
Vascular pharmacology Vasodilation Resistance artery

Cytoprotective vs. Cytotoxic Thresholds

In human monocytes, DEANO and PAPA NONOate exhibit a concentration-dependent biphasic effect on caspase-3 activation, a key apoptosis marker. Low concentrations (0.1-0.5 mM) reduce caspase-3 activation, indicating cytoprotection, while higher concentrations (>1 mM) promote activation and cell death [1]. Importantly, this biphasic effect is not observed with the S-nitrosothiol NO donor GSNO at comparable concentrations [2], highlighting a unique biological profile for diazeniumdiolates with short half-lives.

Caspase-3 Response
Class-level
Biphasic: protective at low µM, cytotoxic at high µM-mM
Supports NO dual-role cell fate studies
Human monocytes, 24h; GSNO shows no biphasic effect
Immunology Apoptosis Monocyte biology

Optimal Research Applications


Acute Signal Transduction Studies

Given its 2-minute half-life and high potency for cGMP elevation (EC50 0.38 µM) [1], DEANO is ideally suited for studying rapid, transient signaling cascades. The short NO pulse allows researchers to resolve the temporal dynamics of cGMP accumulation, protein kinase G (PKG) activation, and subsequent downstream phosphorylation events without the confounding influence of sustained NO exposure. This provides a cleaner experimental window for understanding acute NO-mediated signaling mechanisms.

Vascular Reactivity Assays

DEANO's ability to evoke rapid, potent, and sustained vasorelaxation in resistance arteries (pEC50 6.7) [2] makes it a standard tool for probing endothelium-independent vasodilatory pathways. Its short half-life ensures that the vessel's intrinsic contractile machinery is not exposed to NO for extended periods, minimizing desensitization and allowing for repeated concentration-response curves in the same tissue preparation. This is a key advantage over slower donors in organ bath pharmacology.

Biphasic Cytoprotective/Cytotoxic Effects

The distinct biphasic effect of short-lived NONOates like DEANO on cell survival pathways (e.g., caspase-3 activation) [3] makes it a critical reagent for dissecting the dual roles of NO in cell fate. Researchers can use DEANO to precisely titrate a transient NO stimulus to observe protective effects at low concentrations versus pro-apoptotic or necrotic outcomes at high concentrations, a contrast not readily achievable with slower, sustained-release donors.

Calibration of NO Sensors

The well-characterized, rapid release of a predictable NO bolus from DEANO is exploited for the calibration and validation of electrochemical NO sensors [4]. By injecting a known quantity of DEANO into a solution of known pH, the resulting transient peak in NO concentration can be modeled and used to confirm sensor response time and sensitivity, ensuring accurate real-time measurements of NO in biological samples.

Application
Selection Property
Validation Focus
Acute cGMP signaling studies
Rapid NO release profile
Transient cGMP response kinetics
Vascular reactivity assays
Fast vasorelaxation onset
Endothelium-independent relaxation kinetics
Biphasic cell fate studies
Concentration-dependent NO exposure
Caspase-3 activation pattern
NO sensor calibration
Predictable NO bolus release
Sensor response time and sensitivity

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